N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide
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Overview
Description
N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a morpholinylmethyl group, and a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide typically involves multiple steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Morpholinylmethyl Group: This step involves the reaction of the pyranone intermediate with morpholine under specific conditions to introduce the morpholinylmethyl group.
Attachment of the Chlorophenyl Group: The final step involves the reaction of the intermediate with 2-chlorophenyl acetic acid or its derivatives to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide: can be compared with other acetamide derivatives that have similar structural features.
N-(2-chlorophenyl)-2-{[6-(piperidin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide: A similar compound with a piperidinylmethyl group instead of a morpholinylmethyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H19ClN2O5 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[6-(morpholin-4-ylmethyl)-4-oxopyran-3-yl]oxyacetamide |
InChI |
InChI=1S/C18H19ClN2O5/c19-14-3-1-2-4-15(14)20-18(23)12-26-17-11-25-13(9-16(17)22)10-21-5-7-24-8-6-21/h1-4,9,11H,5-8,10,12H2,(H,20,23) |
InChI Key |
CKCCLSQWVRGNQC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=O)C(=CO2)OCC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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